
Mesityl(phenyl)acetonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Mesityl(phenyl)acetonitrile” would likely involve the mesityl and phenyl groups linked by an acetonitrile group. Acetonitrile is a small polar molecule and has a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .
Applications De Recherche Scientifique
Electrooxidation in Non-aqueous Solvents
Mesityl oxide, a related compound to Mesityl(phenyl)acetonitrile, shows unique behaviors in electrooxidation studies. In a study by Kiss et al. (2020), it was noted that in mesityl oxide, most compounds, including those related to phenyl acetonitrile, displayed identical behavior due to its unsaturated bond. This finding is significant in understanding the electrochemical properties of such compounds in different solvents (Kiss, Kovács & Kunsági-Máté, 2020).
Photocatalytic Applications
A study on Mesityl cyclohexanecarboxylate, a compound structurally similar to Mesityl(phenyl)acetonitrile, demonstrates its photodecarboxylation properties. In neutral acetonitrile solutions, upon excitation at 254 nm, it forms cyclohexylmesitylene, highlighting its potential in photocatalytic applications (Mori, Wada & Inoue, 2000).
Sensing Applications
The electropolymerization of phenylphenols, related to Mesityl(phenyl)acetonitrile, was studied in mesityl oxide by Kiss et al. (2022). Their findings suggest potential applications in sensing phenols in organic media, highlighting the utility of mesityl-related compounds in the development of sensitive electrochemical sensors (Kiss, Nagymihály, Szabó, Kollár & Kunsági-Máté, 2022).
Propriétés
IUPAC Name |
2-phenyl-2-(2,4,6-trimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-12-9-13(2)17(14(3)10-12)16(11-18)15-7-5-4-6-8-15/h4-10,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVUACUMRBSEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C#N)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesityl(phenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



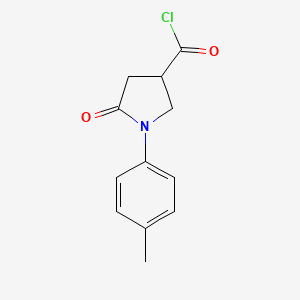
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
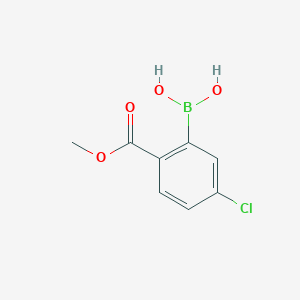
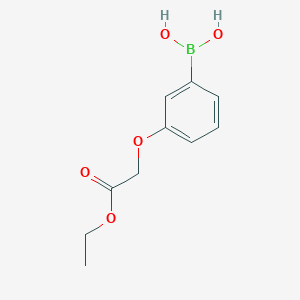
![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
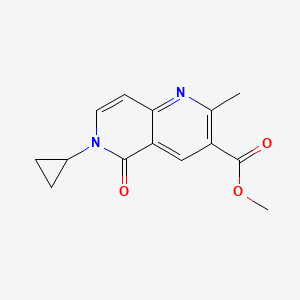
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
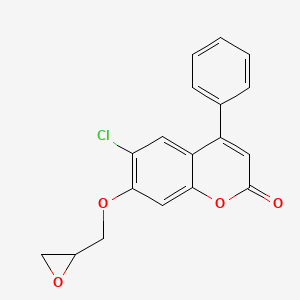
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
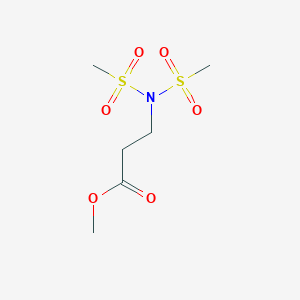

![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
